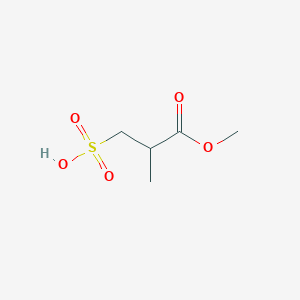
Methyl2-methyl-3-sulfopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-sulfopropanoate is an organic compound with the molecular formula C5H10O5S It is a sulfonate ester, characterized by the presence of a sulfonic acid ester group attached to a methylated propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-sulfopropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-sulfopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 2-methyl-3-sulfopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-sulfopropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-methyl-3-sulfopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-sulfopropanoate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical processes.
Comparison with Similar Compounds
Methyl 3-sulfopropanoate: Similar structure but lacks the methyl group on the propanoate backbone.
Ethyl 2-methyl-3-sulfopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Propyl 2-methyl-3-sulfopropanoate: Similar structure but with a propyl ester group.
Uniqueness: Methyl 2-methyl-3-sulfopropanoate is unique due to the presence of both a methyl group on the propanoate backbone and a sulfonate ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H10O5S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C5H10O5S/c1-4(5(6)10-2)3-11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9) |
InChI Key |
VZZBCFHCABFUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















